|Product Name||Ethopropazine hydrochloride|
|Molecular Weight||348.9 g/mol|
|Solubility||Soluble in DMSO, not in water|
|Synonyms||ethopropazine, ethopropazine hydrochloride, Lysivane, Parsidol, Parsitan, profenamine, profenamine hydrochloride|
Ethopropazine is a butyrylcholinesterase (BChE) inhibitor (IC50 = 15.14 µM in human erythrocyte lysates). It is selective for BChE over acetylcholinesterase (AChE) at 500 µM. Ethopropazine also binds to rat forebrain and hindbrain membrane preparations (Kis = 3.1 and 7.2 nM, respectively), which are endogenously enriched in M1 and M2 muscarinic acetylcholine receptors, respectively. Ethopropazine (0.232 mg/kg) decreases the intensity and increases the latency of haloperidol-induced catalepsy, a model of extrapyramidal syndrome, in rats when used in combination with the adenosine A2A receptor antagonist ZM 241395.3 It reduces thermal hyperalgesia in a rat model of neuropathic pain induced by sciatic nerve ligation when administered at doses of 20 and 30 mg/kg. Formulations containing ethopropazine were previously used in the treatment of Parkinson’s disease.
Ethopropazine hydrochloride possess anticholinergic, antihistamine and antiadrenergic properties.
Profenamine hydrochloride is the monohydrochloride salt of profenamine. An antimuscarinic, it is used for the symptomatic treatment of Parkinson's disease. It has a role as an adrenergic antagonist, a histamine antagonist, an antiparkinson drug and a muscarinic antagonist. It contains a profenamine.
|Purity||>98% (or refer to the Certificate of Analysis)|
|Molecular Weight||348.9 g/mol|
|Storage||Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).|
|GHS Hazard Statements||
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
|MeSH Pharmacological Classification||Muscarinic Antagonists|
|KEGG Target based Classification of Drugs||
G Protein-coupled receptors
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
|Use Classification||Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients|
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